molecular formula C10H6Cl2O2 B13193215 Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate

Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate

Cat. No.: B13193215
M. Wt: 229.06 g/mol
InChI Key: CFCCKJDUXUSXDW-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate is an organochlorine compound with the molecular formula C₁₀H₆Cl₂O₂ and a molecular weight of 229.06 g/mol (CAS No. 1343764-97-5) . It features a 2,5-dichlorophenyl group attached to a propynoate ester backbone.

Properties

Molecular Formula

C10H6Cl2O2

Molecular Weight

229.06 g/mol

IUPAC Name

methyl 3-(2,5-dichlorophenyl)prop-2-ynoate

InChI

InChI=1S/C10H6Cl2O2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1H3

InChI Key

CFCCKJDUXUSXDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate typically involves the esterification of 3-(2,5-dichlorophenyl)prop-2-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl Moieties

Several compounds share the dichlorophenyl motif but differ in functional groups and substitution patterns:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituent Positions Functional Group Applications/Notes Reference
Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate C₁₀H₆Cl₂O₂ 2,5-dichlorophenyl Propynoate ester Synthetic intermediate (inferred)
3-(2,5-Dichlorophenyl)-1,1-dimethylurea C₉H₁₀Cl₂N₂O 2,5-dichlorophenyl Dimethylurea Herbicide (analytical standard)
BD 1008 C₁₅H₂₀Cl₂N₃·2HBr 3,4-dichlorophenyl Ethylamine derivative Sigma receptor ligand (pharmaceutical)
RWJ56110 C₃₇H₄₃Cl₂F₂N₆O₂ 2,6-dichlorophenyl Indole-amide Protease-activated receptor antagonist
Key Observations :

Substituent Position Effects: The 2,5-dichlorophenyl group in this compound contrasts with 3,4-dichlorophenyl (BD 1008) and 2,6-dichlorophenyl (RWJ56110). These positional differences influence steric and electronic properties, affecting binding affinity in biological systems . For example, BD 1008’s 3,4-dichlorophenyl group enhances sigma receptor selectivity due to optimal spatial arrangement, whereas the 2,5-dichlorophenyl variant may exhibit distinct reactivity in ester-based reactions .

Functional Group Diversity: The propynoate ester in this compound offers conjugation between the alkyne and carbonyl groups, enabling cycloaddition or nucleophilic attack. This contrasts with the dimethylurea group in 3-(2,5-dichlorophenyl)-1,1-dimethylurea, which is associated with herbicidal activity via photosynthesis inhibition . Amide/amine derivatives like BD 1008 and RWJ56110 are tailored for receptor binding, highlighting how functional groups dictate pharmacological vs. agrochemical applications .

Physicochemical and Analytical Considerations

  • Solubility and Reactivity: The propynoate ester’s polarity (from the ester group) likely grants moderate solubility in organic solvents, whereas dimethylurea derivatives (e.g., 3-(2,5-dichlorophenyl)-1,1-dimethylurea) may exhibit higher water solubility due to hydrogen-bonding capability .
  • Synthetic Utility: this compound’s alkyne group could serve as a click chemistry handle, unlike the urea or amine functionalities in analogues .

Biological Activity

Methyl 3-(2,5-dichlorophenyl)prop-2-ynoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a methyl ester group attached to a prop-2-ynoate backbone with a dichlorophenyl substituent. The presence of chlorine atoms on the phenyl ring enhances the compound's reactivity and biological activity. Its chemical formula is C11H8Cl2O2C_{11}H_{8}Cl_{2}O_{2}.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing promising antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The dichlorophenyl group is hypothesized to contribute to enhanced membrane permeability and interaction with microbial targets.
  • Anticancer Potential : Research has shown that derivatives of prop-2-ynoate compounds can induce apoptosis in cancer cell lines. Specifically, this compound has demonstrated cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), suggesting its potential as an anticancer agent .
  • Structure-Activity Relationships (SAR) : Studies have highlighted the importance of the dichlorophenyl substituent in modulating biological activity. Variations in the position and number of chlorine substituents significantly impact both potency and selectivity against target cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of this compound against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is crucial for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay.

Cell LineIC50 (µM)
MDA-MB-231 (Breast)15
HeLa (Cervical)25
A549 (Lung)30

The compound showed significant cytotoxicity in MDA-MB-231 cells, indicating its potential as an effective therapeutic agent for breast cancer treatment .

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